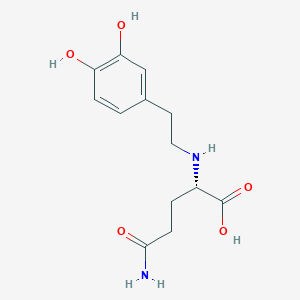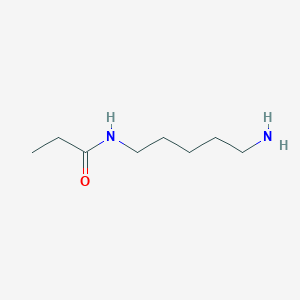
3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
3-(1H-indol-3-yl)pyrrolidine-2,5-dione is a compound that features an indole moiety attached to a pyrrolidine-2,5-dione structure. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its affinity towards various serotonin receptors, making it a candidate for the development of antidepressant agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione typically involves the condensation of indole derivatives with maleimide derivatives. One common method includes the reaction of indole-3-carboxaldehyde with maleimide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole or pyrrolidine moieties.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including serotonin receptors.
Medicine: It has potential as an antidepressant agent due to its affinity for serotonin receptors.
Industry: The compound can be used in the development of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with serotonin receptors. It acts as an agonist or antagonist at these receptors, modulating the levels of serotonin in the brain. This modulation can lead to antidepressant effects by enhancing serotonin signaling . The compound’s interaction with other receptors, such as dopamine receptors, also contributes to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: This compound is a selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1) and has potential clinical applications.
3-(1H-indol-5-yl)pyrrolidine-2,5-dione: Known for its non-oxidizable properties and potential therapeutic applications.
Uniqueness
3-(1H-indol-3-yl)pyrrolidine-2,5-dione is unique due to its specific affinity for multiple serotonin receptors, which makes it a promising candidate for the development of antidepressant agents. Its structural features allow for diverse chemical modifications, enabling the synthesis of various derivatives with potentially enhanced biological activities .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQNEQQYAIPCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327048 | |
| Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-29-2 | |
| Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














